Maribavir Maribavir Maribavir is an orally available benzimidazole riboside compound with activity against cytomegalovirus (CMV). Maribavir is a selective ATP competitor of viral UL97 kinase, which is involved in viral nuclear maturation events, such as viral DNA assembly and movement of viral capsids from the nucleus of infected cells. Maribavir has activity against strains of CMV that are resistant to standard anti-CMV agents.
Brand Name: Vulcanchem
CAS No.: 176161-24-3
VCID: VC0534553
InChI: InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1
SMILES: CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
Molecular Formula: C15H19Cl2N3O4
Molecular Weight: 376.2 g/mol

Maribavir

CAS No.: 176161-24-3

Inhibitors

VCID: VC0534553

Molecular Formula: C15H19Cl2N3O4

Molecular Weight: 376.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Maribavir - 176161-24-3

CAS No. 176161-24-3
Product Name Maribavir
Molecular Formula C15H19Cl2N3O4
Molecular Weight 376.2 g/mol
IUPAC Name (2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1
Standard InChIKey KJFBVJALEQWJBS-XUXIUFHCSA-N
Isomeric SMILES CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl
SMILES CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
Canonical SMILES CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
Appearance Solid powder
Description Maribavir is an orally available benzimidazole riboside compound with activity against cytomegalovirus (CMV). Maribavir is a selective ATP competitor of viral UL97 kinase, which is involved in viral nuclear maturation events, such as viral DNA assembly and movement of viral capsids from the nucleus of infected cells. Maribavir has activity against strains of CMV that are resistant to standard anti-CMV agents.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1263W94
5,6-dichloro-2-isopropylamino-1-b-L-ribofuranosyl-1H-benzimidazole
benzimidavir
BW 1263W94
BW-1263W94
GW 1263
GW 257406X
GW-1263
GW-257406X
GW257406X
maribavi
Reference 1: Houldcroft CJ, Bryant JM, Depledge DP, Margetts BK, Simmonds J, Nicolaou S, Tutill HJ, Williams R, Worth AJ, Marks SD, Veys P, Whittaker E, Breuer J. Detection of Low Frequency Multi-Drug Resistance and Novel Putative Maribavir Resistance in Immunocompromised Pediatric Patients with Cytomegalovirus. Front Microbiol. 2016 Sep 9;7:1317. doi: 10.3389/fmicb.2016.01317. eCollection 2016. PubMed PMID: 27667983; PubMed Central PMCID: PMC5016526.
2: Stachel D, Stevens-Ayers T, Boeckh M. In vitro studies of the impact of maribavir on CMV-specific cellular immune responses. J Clin Virol. 2016 Feb;75:53-9. doi: 10.1016/j.jcv.2015.12.012. Epub 2015 Dec 31. PubMed PMID: 26780109.
3: Zegrí Reiriz I, Gómez-Bueno M, Segovia Cubero J. Successful Use of Maribavir for Drug-resistant Cytomegalovirus Colitis in a Heart Transplant Recipient. Rev Esp Cardiol (Engl Ed). 2015 Oct;68(10):908-9. doi: 10.1016/j.rec.2015.06.017. Epub 2015 Aug 22. PubMed PMID: 26304135.
4: Verdier MC, Patrat-Delon S, Lemaitre F, Revest M, Rivalan J, Michelet C, Bellissant E. Suspicion of interaction between maribavir and everolimus in a renal transplant recipient. Transplantation. 2014 Aug 15;98(3):e20-1. doi: 10.1097/TP.0000000000000275. PubMed PMID: 25089341.
5: Webel R, Hakki M, Prichard MN, Rawlinson WD, Marschall M, Chou S. Differential properties of cytomegalovirus pUL97 kinase isoforms affect viral replication and maribavir susceptibility. J Virol. 2014 May;88(9):4776-85. doi: 10.1128/JVI.00192-14. Epub 2014 Feb 12. PubMed PMID: 24522923; PubMed Central PMCID: PMC3993794.
6: Reitsma JM, Terhune SS. Inhibition of cellular STAT3 synergizes with the cytomegalovirus kinase inhibitor maribavir to disrupt infection. Antiviral Res. 2013 Nov;100(2):321-7. doi: 10.1016/j.antiviral.2013.09.011. Epub 2013 Sep 23. PubMed PMID: 24070820; PubMed Central PMCID: PMC3845884.
7: Schubert A, Ehlert K, Schuler-Luettmann S, Gentner E, Mertens T, Michel D. Fast selection of maribavir resistant cytomegalovirus in a bone marrow transplant recipient. BMC Infect Dis. 2013 Jul 19;13:330. doi: 10.1186/1471-2334-13-330. PubMed PMID: 23870704; PubMed Central PMCID: PMC3720178.
8: Alain S, Revest M, Veyer D, Essig M, Rerolles JP, Rawlinson W, Mengelle C, Huynh A, Kamar N, Garrigue I, Kaminski H, Segard C, Presne C, Mazeron MC, Avettant-Fenoël V, Lecuit M, Lortholary O, Coaquette A, Hantz S, Leruez-Ville M, Ploy MC. Maribavir use in practice for cytomegalovirus infection in French transplantation centers. Transplant Proc. 2013 May;45(4):1603-7. doi: 10.1016/j.transproceed.2013.01.082. PubMed PMID: 23726629.
9: Whitehurst CB, Sanders MK, Law M, Wang FZ, Xiong J, Dittmer DP, Pagano JS. Maribavir inhibits Epstein-Barr virus transcription through the EBV protein kinase. J Virol. 2013 May;87(9):5311-5. doi: 10.1128/JVI.03505-12. Epub 2013 Feb 28. PubMed PMID: 23449792; PubMed Central PMCID: PMC3624302.
10: Winston DJ, Saliba F, Blumberg E, Abouljoud M, Garcia-Diaz JB, Goss JA, Clough L, Avery R, Limaye AP, Ericzon BG, Navasa M, Troisi RI, Chen H, Villano SA, Uknis ME; 1263-301 Clinical Study Group. Efficacy and safety of maribavir dosed at 100 mg orally twice daily for the prevention of cytomegalovirus disease in liver transplant recipients: a randomized, double-blind, multicenter controlled trial. Am J Transplant. 2012 Nov;12(11):3021-30. doi: 10.1111/j.1600-6143.2012.04231.x. Epub 2012 Sep 4. Erratum in: Am J Transplant. 2013 Feb;13(2):529. PubMed PMID: 22947426.
11: Chou S, Hakki M, Villano S. Effects on maribavir susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo. Antiviral Res. 2012 Aug;95(2):88-92. doi: 10.1016/j.antiviral.2012.05.013. Epub 2012 Jun 1. PubMed PMID: 22664236; PubMed Central PMCID: PMC3398170.
12: Marty FM, Boeckh M. Maribavir and human cytomegalovirus-what happened in the clinical trials and why might the drug have failed? Curr Opin Virol. 2011 Dec;1(6):555-62. doi: 10.1016/j.coviro.2011.10.011. Epub 2011 Nov 4. Review. PubMed PMID: 22440913.
13: Hakki M, Drummond C, Houser B, Marousek G, Chou S. Resistance to maribavir is associated with the exclusion of pUL27 from nucleoli during human cytomegalovirus infection. Antiviral Res. 2011 Nov;92(2):313-8. doi: 10.1016/j.antiviral.2011.08.019. Epub 2011 Sep 1. PubMed PMID: 21906628; PubMed Central PMCID: PMC3232008.
14: Boutolleau D, Burrel S, Agut H. Genotypic characterization of human cytomegalovirus UL97 phosphotransferase natural polymorphism in the era of ganciclovir and maribavir. Antiviral Res. 2011 Jul;91(1):32-5. doi: 10.1016/j.antiviral.2011.04.015. Epub 2011 May 4. PubMed PMID: 21570426.
15: Snydman DR. Why did maribavir fail in stem-cell transplants? Lancet Infect Dis. 2011 Apr;11(4):255-7. doi: 10.1016/S1473-3099(11)70033-0. Epub 2011 Mar 15. PubMed PMID: 21414844.
16: Marty FM, Ljungman P, Papanicolaou GA, Winston DJ, Chemaly RF, Strasfeld L, Young JA, Rodriguez T, Maertens J, Schmitt M, Einsele H, Ferrant A, Lipton JH, Villano SA, Chen H, Boeckh M; Maribavir 1263-300 Clinical Study Group. Maribavir prophylaxis for prevention of cytomegalovirus disease in recipients of allogeneic stem-cell transplants: a phase 3, double-blind, placebo-controlled, randomised trial. Lancet Infect Dis. 2011 Apr;11(4):284-92. doi: 10.1016/S1473-3099(11)70024-X. Epub 2011 Mar 21. Erratum in: Lancet Infect Dis. 2011 May;11(5):343. PubMed PMID: 21414843.
17: Avery RK, Marty FM, Strasfeld L, Lee I, Arrieta A, Chou S, Tatarowicz W, Villano S. Oral maribavir for treatment of refractory or resistant cytomegalovirus infections in transplant recipients. Transpl Infect Dis. 2010 Dec;12(6):489-96. doi: 10.1111/j.1399-3062.2010.00550.x. PubMed PMID: 20682012.
18: Gentry BG, Kamil JP, Coen DM, Zemlicka J, Drach JC. Stereoselective phosphorylation of cyclopropavir by pUL97 and competitive inhibition by maribavir. Antimicrob Agents Chemother. 2010 Aug;54(8):3093-8. doi: 10.1128/AAC.00468-10. Epub 2010 Jun 14. PubMed PMID: 20547817; PubMed Central PMCID: PMC2916337.
19: Strasfeld L, Lee I, Tatarowicz W, Villano S, Chou S. Virologic characterization of multidrug-resistant cytomegalovirus infection in 2 transplant recipients treated with maribavir. J Infect Dis. 2010 Jul 1;202(1):104-8. doi: 10.1086/653122. PubMed PMID: 20504236.
20: Shannon-Lowe CD, Emery VC. The effects of maribavir on the autophosphorylation of ganciclovir resistant mutants of the cytomegalovirus UL97 protein. Herpesviridae. 2010 Dec 7;1(1):4. doi: 10.1186/2042-4280-1-4. PubMed PMID: 21429239; PubMed Central PMCID: PMC3050433.
PubChem Compound 471161
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator